

Application Note and Protocol: Reduction of 5-Bromo-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-(hydroxymethyl)phenol

Cat. No.: B065800

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This document provides a comprehensive experimental procedure for the reduction of 5-bromo-2-hydroxybenzaldehyde to its corresponding alcohol, 2-bromo-5-(hydroxymethyl)phenol. This transformation is a fundamental step in synthetic organic chemistry, often employed in the synthesis of more complex molecules for pharmaceutical and materials science research. The protocol detailed below utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high-yielding and straightforward conversion.

Reaction Overview

The reduction of the aldehyde functional group in 5-bromo-2-hydroxybenzaldehyde to a primary alcohol is efficiently accomplished using sodium borohydride (NaBH_4). The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic source protonates the resulting alkoxide to yield the desired 2-bromo-5-(hydroxymethyl)phenol.

Data Presentation

The following table summarizes the key quantitative data for the materials in this experimental protocol.

Compound Name	Role	Molecular Formula	Molecular Weight (g/mol)	Molar Quantity (mmol)	Mass/Volume Used
5-Bromo-2-hydroxybenzaldehyde	Starting Material	C ₇ H ₅ BrO ₂	201.02	500	100.5 g
Sodium Borohydride (NaBH ₄)	Reducing Agent	NaBH ₄	37.83	250	9.5 g
Tetrahydrofuran (THF)	Solvent	C ₄ H ₈ O	72.11	-	300 mL
Water	Co-solvent/Quench	H ₂ O	18.02	-	10 mL + Workup
5% Hydrochloric Acid (HCl)	Quench/Acidification	HCl (aq)	-	-	200 mL
2-Bromo-5-(hydroxymethyl)phenol	Product	C ₇ H ₇ BrO ₂	203.03	-	-

Experimental Protocols

Materials and Equipment:

- 5-Bromo-2-hydroxybenzaldehyde
- Sodium borohydride (NaBH₄)
- Tetrahydrofuran (THF), anhydrous
- 5% Hydrochloric acid (HCl) solution
- Deionized water

- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- 500 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde (100.5 g, 500 mmol).
- **Dissolution:** To the flask, add 300 mL of tetrahydrofuran (THF) and 10 mL of deionized water. Stir the mixture at room temperature until the starting material is fully dissolved.
- **Addition of Reducing Agent:** While stirring the solution at room temperature, carefully add sodium borohydride (9.5 g, 250 mmol) in small portions over a period of 15-20 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicates reaction completion.

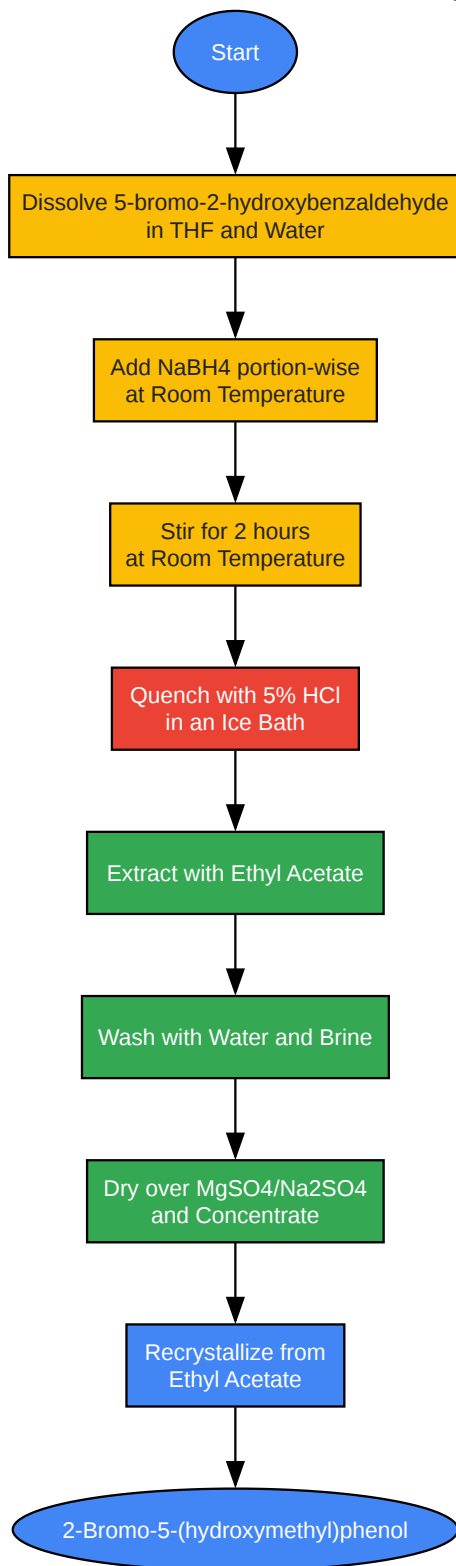
- **Work-up and Quenching:** After 2 hours, cool the reaction mixture in an ice bath. Slowly and carefully add 200 mL of 5% hydrochloric acid dropwise to quench the excess sodium borohydride and hydrolyze the borate esters. Vigorous gas evolution (hydrogen) will occur, so ensure adequate ventilation and controlled addition.
- **Extraction:** Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
- **Washing:** Combine the organic extracts and wash successively with deionized water (2 x 200 mL) and brine (1 x 150 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product, 2-bromo-5-(hydroxymethyl)phenol, is obtained as a solid. Further purification can be achieved by recrystallization.^[1]
 - **Recrystallization Procedure:** Dissolve the crude solid in a minimum amount of hot ethyl acetate. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the white crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Characterization of 2-Bromo-5-(hydroxymethyl)phenol:

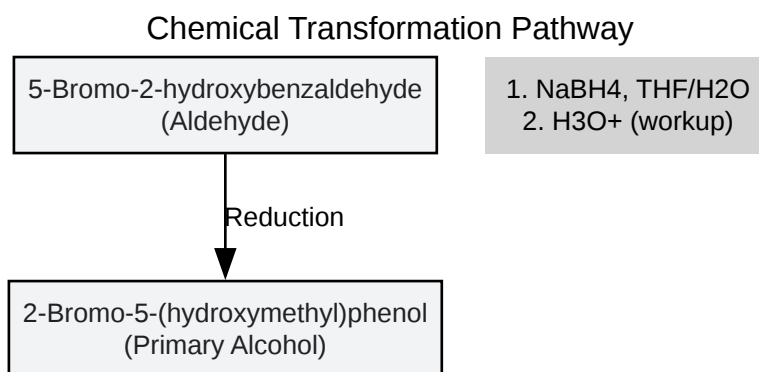
- **Appearance:** White crystalline solid.^[1]
- **Melting Point:** 110-112 °C.^[1]
- **¹H NMR (DMSO-d₆, 400 MHz):** δ (ppm) 9.95 (s, 1H, Ar-OH), 7.21 (d, J=2.4 Hz, 1H, Ar-H), 6.95 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 6.81 (d, J=8.4 Hz, 1H, Ar-H), 5.15 (t, J=5.6 Hz, 1H, CH₂-OH), 4.40 (d, J=5.6 Hz, 2H, Ar-CH₂).
- **¹³C NMR (DMSO-d₆, 100 MHz):** δ (ppm) 155.0, 142.5, 129.0, 120.2, 117.5, 110.0, 62.8.

Visualizations

Experimental Workflow for the Reduction of 5-Bromo-2-hydroxybenzaldehyde

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Caption: Step-by-step experimental workflow.



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Caption: Reaction signaling pathway.

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References

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